4-(Sec-butoxy)aniline
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Overview
Description
4-(Sec-butoxy)aniline, also known as 4-sec-butoxyaniline, is an organic compound with the molecular formula C10H15NO. It is characterized by a butoxy group attached to the para position of an aniline ring. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sec-butoxy)aniline can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with sec-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the nitro group is reduced to an amino group, and the butoxy group is introduced .
Another method involves the direct alkylation of aniline with sec-butyl bromide in the presence of a base such as potassium carbonate. This reaction typically requires heating to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic reactions as laboratory synthesis but is scaled up and optimized for efficiency. Catalysts and reaction conditions are carefully controlled to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Sec-butoxy)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted anilines depending on the reagents used.
Scientific Research Applications
4-(Sec-butoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 4-(Sec-butoxy)aniline involves its interaction with various molecular targets. The butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-Butoxyaniline: Similar structure but with a different alkyl group.
4-Methoxyaniline: Contains a methoxy group instead of a butoxy group.
4-Ethoxyaniline: Contains an ethoxy group instead of a butoxy group.
Uniqueness
4-(Sec-butoxy)aniline is unique due to the presence of the sec-butoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
4-butan-2-yloxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBARUYSFNLJALB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518076 |
Source
|
Record name | 4-[(Butan-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59002-72-1 |
Source
|
Record name | 4-[(Butan-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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